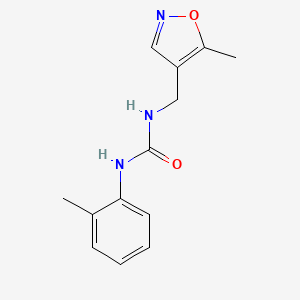

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-5-3-4-6-12(9)16-13(17)14-7-11-8-15-18-10(11)2/h3-6,8H,7H2,1-2H3,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFWDMGZVYJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(ON=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine hydrochloride, under acidic conditions.

Attachment of the isoxazole ring to the urea moiety: The isoxazole ring is then reacted with an appropriate isocyanate, such as o-tolyl isocyanate, to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole or tolyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea as an anticancer agent. Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:

A study published in 2023 demonstrated that modifications of isoxazole-containing ureas exhibited significant cytotoxic activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Pesticidal Properties

The compound has been investigated for its efficacy as a pesticide. Its structural features enable it to interact with biological systems in plants, offering potential as an insecticide or fungicide.

Case Study:

Research indicated that urea derivatives, including this compound, displayed notable activity against common agricultural pests and pathogens. The compound's effectiveness was attributed to its ability to disrupt metabolic processes in target organisms .

The biological activity of this compound has been extensively studied. The compound exhibits a range of biological effects, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines |

| Pesticidal | Effective against various agricultural pests |

| Antimicrobial | Exhibits bactericidal and fungicidal properties |

Mechanism of Action

The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and tolyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Table 2: Crystallographic Tools in Structural Analysis

Biological Activity

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The synthesis typically involves the reaction of 5-methylisoxazole with an appropriate isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for optimizing yield and purity.

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its potential as an antimicrobial , anti-inflammatory , and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of related compounds, it was found that certain isoxazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 30 µg/mL .

Anticancer Properties

This compound has shown promise in anticancer studies. In vitro evaluations have demonstrated its ability to induce cytotoxic effects on various cancer cell lines. For instance, a related compound was tested against HT29 colon cancer cells, showing a half-maximal cytotoxic concentration (CC) comparable to standard chemotherapeutics like cisplatin and 5-fluorouracil .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line | CC (µM) | Reference Drug (CC) |

|---|---|---|---|

| 1 | HT29 | 58.4 | Cisplatin (47.2) |

| 2 | A549 | 70.0 | 5-FU (381.2) |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit enzymes involved in critical pathways such as inflammation and cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anticancer Activity : A derivative was shown to significantly reduce cell viability in breast adenocarcinoma (MCF7) cells, further supporting its potential as an anticancer agent .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.